![molecular formula C8H5N3 B032786 1H-吡咯并[3,2-b]吡啶-6-腈 CAS No. 944937-79-5](/img/structure/B32786.png)

1H-吡咯并[3,2-b]吡啶-6-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves ring closure reactions, which can be initiated by various methods, including cyclization and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrrolopyridine derivative through ring opening followed by ring closure reactions, indicating the versatility of synthetic approaches for such compounds (Halim & Ibrahim, 2022).

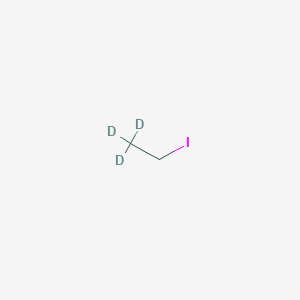

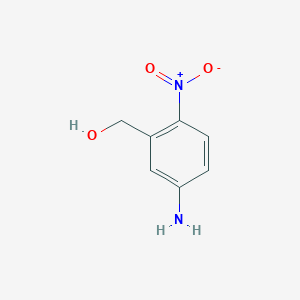

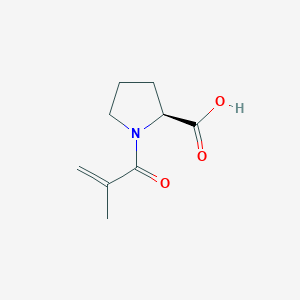

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of pyrrole and pyridine rings, which contribute to the compound's chemical behavior and reactivity. Advanced techniques such as X-ray crystallography are often employed to determine the precise molecular and crystal structures of these compounds, providing insights into their conformation and spatial arrangement (Moustafa & Girgis, 2007).

科学研究应用

生物医学应用

1H-吡唑并[3,4-b]吡啶是一类与1H-吡咯并[3,2-b]吡啶-6-腈相似的杂环化合物,已被广泛研究用于生物医学应用 . 它们被发现参与多种生物活性,包括器官发育、细胞增殖和迁移、血管生成等等 .

成纤维细胞生长因子受体抑制剂

1H-吡咯并[2,3-b]吡啶衍生物已被发现是成纤维细胞生长因子受体 (FGFR) 的有效抑制剂 . FGFR 在各种类型的肿瘤中起着至关重要的作用,靶向 FGFR 是癌症治疗的一种有吸引力的策略 . 例如,化合物 4h 是一种 1H-吡咯并[2,3-b]吡啶衍生物,表现出有效的 FGFR 抑制活性 .

抗癌应用

FGFR 信号通路由于 FGFR 家族成员外显子中的扩增、融合或错义突变而异常激活,与多种癌症的进展和发展相关 . 因此,1H-吡咯并[2,3-b]吡啶衍生物可用作潜在的抗癌药物 .

高血糖症的治疗

类似于 1H-吡咯并[3,2-b]吡啶-6-腈的化合物被发现可有效降低血糖水平 . 因此,它们可能在预防和治疗涉及血浆血糖升高的疾病(如高血糖症)以及降低血糖有益的疾病中找到应用 .

心血管疾病的治疗

作用机制

Target of Action

The primary target of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile results in the disruption of these processes .

Pharmacokinetics

This characteristic is generally beneficial for bioavailability and can be advantageous for subsequent optimization .

Result of Action

In vitro, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

安全和危害

属性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJCNVUFINZIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640146 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944937-79-5 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)